(1,1'-Biphenyl)-4-ol, 2',3',5',6'-tetrachloro-
Overview
Description
“(1,1’-Biphenyl)-4-ol, 2’,3’,5’,6’-tetrachloro-” is a chemical compound also known as 2,3,5,6-tetrachlorobiphenyl . It has a molecular formula of C12H6Cl4 . This compound is a type of chemical entity and a subclass of a chemical compound .
Molecular Structure Analysis
The molecular structure of “(1,1’-Biphenyl)-4-ol, 2’,3’,5’,6’-tetrachloro-” can be represented by the canonical SMILES string: C1=CC=C (C=C1)C2=C (C (=CC (=C2Cl)Cl)Cl)Cl . The molecular weight of this compound is 291.919±0 dalton .Physical And Chemical Properties Analysis
The molecular weight of “(1,1’-Biphenyl)-4-ol, 2’,3’,5’,6’-tetrachloro-” is 291.988 . Its molecular formula is C12H6Cl4 . The 3D structure of this compound can be viewed using Java or Javascript .Scientific Research Applications
Biphenyl Dioxygenases and PCB Degradation
Biphenyl compounds, including polychlorinated biphenyls (PCBs) like "(1,1'-Biphenyl)-4-ol, 2',3',5',6'-tetrachloro-", are subject to degradation by microbial enzymes such as biphenyl dioxygenases. These enzymes play a crucial role in the bioremediation of PCB-contaminated environments. The functional versatility of biphenyl dioxygenases allows them to act on a wide range of biphenyl derivatives, facilitating the breakdown of these persistent organic pollutants (Furukawa, Suenaga, & Goto, 2004).
Environmental Impact and Toxic Responses of PCBs
Polychlorinated biphenyls, including specific congeners like "(1,1'-Biphenyl)-4-ol, 2',3',5',6'-tetrachloro-", exhibit a spectrum of biochemical and toxic responses in both humans and wildlife. These effects are often mediated through the aryl hydrocarbon (Ah) receptor, leading to various adverse health outcomes. Understanding the environmental impact and toxicological profiles of these compounds is essential for assessing risks and implementing appropriate protective measures (Safe, 1994).
Photocatalytic Oxidation for PCB Degradation
The degradation of chlorinated biphenyls, such as "(1,1'-Biphenyl)-4-ol, 2',3',5',6'-tetrachloro-", can be achieved through photocatalytic oxidation (PCO). This process involves the use of UV light, hydrogen peroxide, and titanium dioxide to break down PCBs into less harmful substances. Optimizing the conditions for PCO, including the concentrations of reactants and the pH, is crucial for maximizing the efficiency of this remediation method (Wong, Tao, Dawson, & Wong, 2004).
Structural-Activity Relationships and Estrogenicity of Hydroxylated PCBs
Hydroxylated derivatives of PCBs, including those similar to "(1,1'-Biphenyl)-4-ol, 2',3',5',6'-tetrachloro-", have been studied for their estrogenic and antiestrogenic activities. These activities are influenced by the specific structural features of the compounds, including the position and number of chlorine atoms. Such studies contribute to our understanding of the endocrine-disrupting potential of PCBs and their metabolites (Connor et al., 1997).
properties
IUPAC Name |
4-(2,3,5,6-tetrachlorophenyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4O/c13-8-5-9(14)12(16)10(11(8)15)6-1-3-7(17)4-2-6/h1-5,17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFRNOFIZNYHJDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=CC(=C2Cl)Cl)Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30933690 | |
Record name | 2',3',5',6'-Tetrachloro[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30933690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3,5,6-Tetrachlorophenyl)phenol | |
CAS RN |
14962-32-4 | |
Record name | (1,1'-Biphenyl)-4-ol, 2',3',5',6'-tetrachloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014962324 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2',3',5',6'-Tetrachloro[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30933690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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